2-(butylamino)-1-(1H-indol-3-yl)ethanone
Description
2-(butylamino)-1-(1H-indol-3-yl)ethanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Properties
IUPAC Name |
2-(butylamino)-1-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-3-8-15-10-14(17)12-9-16-13-7-5-4-6-11(12)13/h4-7,9,15-16H,2-3,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJAEWYELJLZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(=O)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylamino)-1-(1H-indol-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . Another approach is the use of aryl hydrazides as surrogates for aryl hydrazines in the Fischer indolization process .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced reaction setups can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(butylamino)-1-(1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
2-(butylamino)-1-(1H-indol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(butylamino)-1-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(butylamino)-1-(1H-indol-3-yl)ethanone is unique due to its specific substitution pattern on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
2-(butylamino)-1-(1H-indol-3-yl)ethanone is a compound featuring an indole moiety, which is a significant structure in various biologically active molecules. This compound, with its unique functional groups, has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of 2-(butylamino)-1-(1H-indol-3-yl)ethanone is C12H16N2O, and it possesses both amine and ketone functional groups. The presence of the butyl side chain may influence its interaction with biological targets, potentially affecting its pharmacokinetic properties and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H16N2O |
| Molecular Weight | 204.27 g/mol |
| Appearance | White to off-white powder |
| Functional Groups | Amine, Ketone |
Biological Activities
Research indicates that 2-(butylamino)-1-(1H-indol-3-yl)ethanone may exhibit diverse biological activities:
1. Enzyme Inhibition
Studies suggest that compounds with indole structures can act as enzyme inhibitors. The specific inhibitory effects of 2-(butylamino)-1-(1H-indol-3-yl)ethanone on enzymes such as acetylcholinesterase (AChE) have been explored. The compound's ability to inhibit AChE could have implications for treating neurodegenerative diseases like Alzheimer's.
2. Antimicrobial Activity
The compound has shown potential antimicrobial properties against various bacterial strains. Preliminary tests indicate that it may be effective against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibacterial agents.
3. Anticancer Potential
Indole derivatives are known for their anticancer properties. Research into the cytotoxic effects of 2-(butylamino)-1-(1H-indol-3-yl)ethanone on cancer cell lines is ongoing, with initial findings indicating a promising profile for inhibiting tumor growth.
Case Study 1: Enzyme Inhibition
In a study assessing the inhibitory effects of various indole derivatives on AChE, 2-(butylamino)-1-(1H-indol-3-yl)ethanone was found to exhibit significant inhibition with an IC50 value comparable to established AChE inhibitors like donepezil. The mechanism involved competitive inhibition, where the compound binds to the active site of the enzyme.
Case Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of 2-(butylamino)-1-(1H-indol-3-yl)ethanone against standard bacterial strains using the microbroth dilution method. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
These results indicate that the compound possesses notable antibacterial activity, warranting further investigation into its potential as a therapeutic agent.
Case Study 3: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that 2-(butylamino)-1-(1H-indol-3-yl)ethanone exhibited cytotoxic effects, leading to apoptosis in treated cells. The compound's anticancer activity was assessed using various assays, including MTT and colony formation assays, revealing a dose-dependent response.
Comparative Analysis with Related Compounds
The biological activity of 2-(butylamino)-1-(1H-indol-3-yl)ethanone can be compared with other indole derivatives:
| Compound | Biological Activity | Notes |
|---|---|---|
| Indole-3-acetic acid | Plant growth regulator | Involved in auxin signaling |
| Tryptophan derivatives | Neuroprotective effects | Precursor to serotonin |
| Other butylamine derivatives | Variable activity | Structure-dependent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
